molecular formula C5H12ClFN2O2S B13471869 (2S)-2-(aminomethyl)pyrrolidine-1-sulfonyl fluoride hydrochloride

(2S)-2-(aminomethyl)pyrrolidine-1-sulfonyl fluoride hydrochloride

Cat. No.: B13471869
M. Wt: 218.68 g/mol
InChI Key: YUYCFPKBAWTNSX-JEDNCBNOSA-N
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Description

(2S)-2-(aminomethyl)pyrrolidine-1-sulfonyl fluoride hydrochloride is a chemical compound with a unique structure that includes a pyrrolidine ring, an aminomethyl group, and a sulfonyl fluoride moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-(aminomethyl)pyrrolidine-1-sulfonyl fluoride hydrochloride typically involves multiple steps. One common approach is to start with the pyrrolidine ring, which can be synthesized through the reaction of furan with ammonia . The aminomethyl group can be introduced via reductive amination, where an aldehyde or ketone is reacted with ammonia or an amine in the presence of a reducing agent. The sulfonyl fluoride moiety can be added through sulfonylation reactions using sulfonyl chlorides or fluorides under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically include optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-(aminomethyl)pyrrolidine-1-sulfonyl fluoride hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the sulfonyl fluoride group to sulfonamides or other reduced forms.

    Substitution: Nucleophilic substitution reactions can replace the sulfonyl fluoride group with other nucleophiles, such as amines or alcohols.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or alcohols for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction may produce sulfonamides. Substitution reactions can result in a variety of derivatives depending on the nucleophile employed.

Scientific Research Applications

(2S)-2-(aminomethyl)pyrrolidine-1-sulfonyl fluoride hydrochloride has several scientific research applications:

    Chemistry: It can be used as a reagent in organic synthesis, particularly in the formation of sulfonamides and other derivatives.

    Biology: The compound may serve as a tool for studying enzyme inhibition, as sulfonyl fluorides are known to act as irreversible inhibitors of serine proteases and other enzymes.

    Industry: Used in the production of specialty chemicals and as a building block for more complex molecules.

Mechanism of Action

The mechanism of action of (2S)-2-(aminomethyl)pyrrolidine-1-sulfonyl fluoride hydrochloride involves its interaction with molecular targets, such as enzymes. The sulfonyl fluoride group can form a covalent bond with the active site of serine proteases, leading to irreversible inhibition of the enzyme’s activity. This interaction disrupts the enzyme’s normal function and can be used to study enzyme mechanisms or develop enzyme inhibitors for therapeutic use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2S)-2-(aminomethyl)pyrrolidine-1-sulfonyl fluoride hydrochloride is unique due to its combination of a pyrrolidine ring, an aminomethyl group, and a sulfonyl fluoride moiety. This unique structure allows it to participate in a variety of chemical reactions and makes it a valuable tool in scientific research and industrial applications.

Properties

Molecular Formula

C5H12ClFN2O2S

Molecular Weight

218.68 g/mol

IUPAC Name

(2S)-2-(aminomethyl)pyrrolidine-1-sulfonyl fluoride;hydrochloride

InChI

InChI=1S/C5H11FN2O2S.ClH/c6-11(9,10)8-3-1-2-5(8)4-7;/h5H,1-4,7H2;1H/t5-;/m0./s1

InChI Key

YUYCFPKBAWTNSX-JEDNCBNOSA-N

Isomeric SMILES

C1C[C@H](N(C1)S(=O)(=O)F)CN.Cl

Canonical SMILES

C1CC(N(C1)S(=O)(=O)F)CN.Cl

Origin of Product

United States

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